molecular formula C10H12N4O6 B1684192 Xanthosine CAS No. 146-80-5

Xanthosine

Cat. No.: B1684192
CAS No.: 146-80-5
M. Wt: 284.23 g/mol
InChI Key: UBORTCNDUKBEOP-UHFFFAOYSA-N
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Description

Xanthosine is a nucleoside derived from the combination of xanthine and ribose. It plays a crucial role in the biosynthesis of purine alkaloids, acting as a precursor to compounds such as theobromine and caffeine . This compound is found in various biological systems and is involved in numerous metabolic pathways.

Mechanism of Action

Target of Action

Xanthosine is a nucleoside derived from xanthine and ribose . It primarily targets enzymes such as Purine nucleoside phosphorylase 2 and Xanthine phosphoribosyltransferase . These enzymes play crucial roles in the metabolism of purine bases, which are key components of DNA, RNA, and energy molecules like ATP .

Mode of Action

This compound interacts with its targets by serving as a substrate for these enzymes. For instance, it is the biosynthetic precursor to 7-methylthis compound by the action of 7-methylthis compound synthase . This interaction leads to the formation of new compounds, which are integral to various biochemical pathways .

Biochemical Pathways

This compound participates in several biochemical pathways. It is an intermediate in the degradation of adenosine monophosphate to uric acid, being formed by oxidation of hypoxanthine . It is also involved in the synthesis of caffeine, serving as a precursor to theobromine, which in turn is the precursor to caffeine . These pathways have downstream effects on energy metabolism and neurological functions, given the role of caffeine as a central nervous system stimulant .

Pharmacokinetics

The pharmacokinetics of this compound, like other methylxanthines, involves its distribution through body fluids and its metabolism in the liver . .

Result of Action

The action of this compound results in various molecular and cellular effects. Its conversion into other compounds like 7-methylthis compound, theobromine, and caffeine has significant implications. For instance, caffeine, a product of these transformations, has well-known effects such as stimulating the central nervous system and temporarily warding off drowsiness, and restoring alertness .

Preparation Methods

Synthetic Routes and Reaction Conditions: Xanthosine can be synthesized through the deamination of guanosine. This process involves the use of deaminase enzymes that convert guanosine into this compound . Additionally, this compound can be prepared by the dephosphorylation of this compound monophosphate .

Industrial Production Methods: In industrial settings, this compound is often produced through biotechnological methods involving microbial fermentation. Specific strains of bacteria or yeast are genetically engineered to overproduce this compound by optimizing the metabolic pathways involved in its synthesis .

Chemical Reactions Analysis

Types of Reactions: Xanthosine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Xanthine oxidase in the presence of oxygen.

    Reduction: Reducing agents such as sodium borohydride.

    Substitution: Nucleophiles such as ammonia or amines.

Major Products Formed:

Comparison with Similar Compounds

    Guanosine: Another nucleoside involved in nucleotide metabolism.

    Inosine: A nucleoside that can be derived from xanthosine through reduction.

    Xanthine: The oxidized form of this compound.

Uniqueness of this compound: this compound is unique due to its dual role as both a precursor and a product in various metabolic pathways. It serves as a key intermediate in the biosynthesis of important purine alkaloids such as caffeine and theobromine . Additionally, its ability to undergo multiple types of chemical reactions makes it a versatile compound in biochemical research .

Properties

IUPAC Name

9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O6/c15-1-3-5(16)6(17)9(20-3)14-2-11-4-7(14)12-10(19)13-8(4)18/h2-3,5-6,9,15-17H,1H2,(H2,12,13,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBORTCNDUKBEOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)CO)O)O)NC(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146-80-5
Record name xanthosine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18930
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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